N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a triazolo[4,3-b]pyridazine derivative featuring a propanamide linker substituted with a 2-chloro-4-fluorobenzyl group and a 6-(4-chlorophenyl)-triazolo-pyridazine core. Triazolo-pyridazine scaffolds are widely explored for antimicrobial, anticancer, and kinase-inhibitory properties due to their heterocyclic rigidity and capacity for diverse substituent modifications .
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FN5O/c22-15-4-1-13(2-5-15)18-7-8-19-26-27-20(29(19)28-18)9-10-21(30)25-12-14-3-6-16(24)11-17(14)23/h1-8,11H,9-10,12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKCAAQPIFIFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3CCC(=O)NCC4=C(C=C(C=C4)F)Cl)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the chloro and fluoro substituents. Key steps include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro and fluoro groups are introduced via halogenation reactions under controlled conditions.
Final Coupling: The final step involves coupling the substituted triazolopyridazine with the propanamide moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like chlorine (Cl2) and fluorine (F2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological/pharmacological properties, based on the provided evidence:
Key Observations:
However, substitution at the 3-position (e.g., propanamide vs. sulfanyl-acetamide) may alter potency or selectivity. Imidazo[1,2-α]pyridine analogs (e.g., ) demonstrate broader-spectrum antibacterial activity, highlighting the role of heterocycle choice in bioactivity.
Substituent Effects :
- Chlorophenyl vs. Methyl : The 6-(4-chlorophenyl) substituent in the target compound may enhance lipophilicity and target binding compared to 3-methyl derivatives .
- Fluorobenzyl Linker : The 2-chloro-4-fluorobenzyl group could improve metabolic stability relative to unsubstituted benzyl analogs, as fluorination often reduces oxidative degradation .
Synthetic Feasibility :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) and condensation reactions (e.g., Vilsmeier-Haack in ) are commonly employed for similar triazolo-pyridazine and imidazo-pyridine scaffolds.
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorine and fluorine substituents on the phenyl rings, which can enhance biological activity.
- A triazolo-pyridazine moiety , known for its diverse pharmacological properties.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles show activity against various bacteria and fungi, with some compounds demonstrating potency against drug-resistant strains. The specific compound under discussion may share similar properties due to its structural components.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | IC50 (μM) |
|---|---|---|
| 1,2,4-Triazole Derivative A | E. coli | 12.5 |
| 1,2,4-Triazole Derivative B | S. aureus | 8.0 |
| This compound | TBD | TBD |
Anti-Cancer Properties
The triazole ring has been associated with anticancer activity. Studies suggest that modifications on the triazole scaffold can lead to enhanced cytotoxicity against various cancer cell lines. The specific compound may interact with cellular pathways involved in cancer proliferation and survival.
Anti-Inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines. The presence of halogen substituents may influence the anti-inflammatory efficacy of the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Findings in SAR Studies
- Halogen Substituents : The introduction of chlorine and fluorine atoms has been shown to enhance lipophilicity and biological activity.
- Triazole Moiety : Variations in the triazole structure can significantly affect the binding affinity to target proteins.
- Linker Variability : The length and composition of the linker between the triazole and phenyl rings can modulate pharmacokinetic properties.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of triazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. Among these derivatives, several exhibited IC50 values below 5 μM, indicating potent activity.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that compounds similar to this compound showed significant cytotoxic effects with IC50 values ranging from 10 to 20 μM.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the [1,2,4]triazolo[4,3-b]pyridazine core, followed by coupling with the chlorophenyl and fluorophenyl-methyl-propanamide substituents. Key steps include:
- Step 1 : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF .
- Step 2 : Suzuki-Miyaura coupling for introducing the 4-chlorophenyl group, using Pd catalysts and controlled temperatures (80–100°C) .
- Step 3 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazolo-pyridazine intermediate and the (2-chloro-4-fluorophenyl)methylamine derivative .
Optimization Tips : - Use HPLC to monitor intermediate purity (≥95%) and adjust solvent polarity (e.g., DMSO for solubility) .
- Control pH (6–7) during amidation to minimize side reactions .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and regiochemistry of the triazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at ~470–500 Da) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Data Table :
| Parameter | Method | Expected Result |
|---|---|---|
| Melting Point | DSC | 180–200°C (decomposition) |
| LogP | Reverse-phase HPLC | ~3.5 (predicts moderate lipophilicity) |
Advanced Research Questions
Q. How can computational modeling predict biological targets, and what validation methods are recommended?
- Methodological Answer :
- Target Prediction :
- Use molecular docking (e.g., AutoDock Vina) with GOLD scoring to prioritize kinase or protease targets. The triazole and pyridazine moieties often bind ATP pockets .
- Perform homology modeling if crystal structures of homologous targets (e.g., EGFR or CDK2) are available .
- Validation :
- Validate docking results with surface plasmon resonance (SPR) to measure binding affinity (KD). Discrepancies >10-fold require re-evaluation of force field parameters .
- Compare with in vitro enzyme inhibition assays (IC50) using fluorogenic substrates .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Issue : Poor correlation between cell-based assays and animal models may arise from metabolic instability or off-target effects.
- Solutions :
Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS. Modify unstable groups (e.g., replace labile esters) .
Orthogonal Assays : Use CRISPR-edited cell lines to confirm target specificity. For example, knockout of the putative target should abolish efficacy .
Pharmacokinetic Optimization : Adjust dosing regimens (e.g., sustained-release formulations) if rapid clearance is observed in vivo .
Safety and Handling
Q. What safety protocols are recommended for laboratory handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/powder handling .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Code D001) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
- Replicate Conditions : Test solubility in buffered solutions (pH 1–10) using the shake-flask method. Note that DMSO stock solutions may artificially inflate apparent solubility .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, which can skew measurements. For low solubility (<1 µM), employ nanoformulation (e.g., liposomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
